

"4-(Azepan-1-yl)-4-oxobutanoic acid" IUPAC name and synonyms

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Compound of Interest

Compound Name: 4-(Azepan-1-yl)-4-oxobutanoic acid

Cat. No.: B135145

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Technical Guide: 4-(Azepan-1-yl)-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Nomenclature

This document provides a comprehensive overview of the chemical compound **4-(Azepan-1-yl)-4-oxobutanoic acid**.

- IUPAC Name: **4-(Azepan-1-yl)-4-oxobutanoic acid**
- Synonym: N-Succinoylazepane

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of **4-(Azepan-1-yl)-4-oxobutanoic acid**. These values were computationally estimated due to the limited availability of experimental data for this specific compound.

Property	Predicted Value	Unit
Molecular Formula	C ₁₀ H ₁₇ NO ₃	
Molecular Weight	199.25	g/mol
XLogP3	0.8	
Hydrogen Bond Donors	1	
Hydrogen Bond Acceptors	3	
Rotatable Bond Count	3	
Exact Mass	199.120844	g/mol
Monoisotopic Mass	199.120844	g/mol
Topological Polar Surface Area	60.4	Å ²
Heavy Atom Count	14	
Complexity	215	

Synthesis

Synthetic Pathway

4-(Azepan-1-yl)-4-oxobutanoic acid can be synthesized via the nucleophilic acyl substitution reaction between succinic anhydride and azepane. The reaction proceeds through the opening of the anhydride ring by the secondary amine of azepane, yielding the corresponding N-substituted carboxylic acid.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of **4-(Azepan-1-yl)-4-oxobutanoic acid**.

Materials:

- Succinic anhydride (1.0 eq)
- Azepane (1.0 eq)

- Ethyl acetate (anhydrous)
- Hydrochloric acid (1 M)
- Sodium sulfate (anhydrous)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

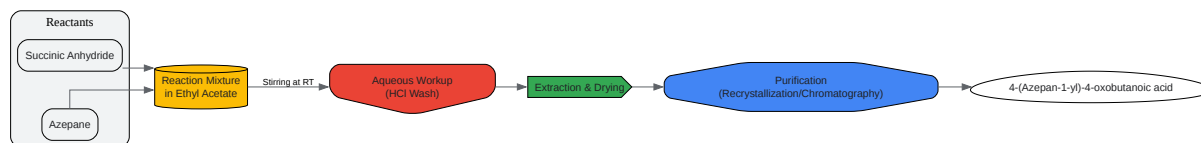
Procedure:

- To a stirred solution of azepane (1.0 eq) in anhydrous ethyl acetate at room temperature, add succinic anhydride (1.0 eq) portion-wise over 15 minutes.
- Continue stirring the reaction mixture at room temperature for 4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion of the reaction, wash the organic layer with 1 M hydrochloric acid (2 x 50 mL) and then with brine (1 x 50 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- The resulting crude product can be purified by recrystallization or column chromatography to yield pure **4-(Azepan-1-yl)-4-oxobutanoic acid**.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of **4-(Azepan-1-yl)-4-oxobutanoic acid**.



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Caption: Synthetic workflow for **4-(Azepan-1-yl)-4-oxobutanoic acid**.

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